N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC15666149
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-13(10-14-6-5-9-24-14)11-19-21-17(23)12-25-18-20-15-7-3-4-8-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b13-10+,19-11+ |
| Standard InChI Key | VOXZZYNZOIIPRV-MINACNRQSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
| Canonical SMILES | CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Introduction
N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both benzimidazole and furan moieties contributes to its chemical reactivity and biological profile.
Biological Activities and Potential Applications
Benzimidazole derivatives, including this compound, have been studied for their antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific molecular targets, potentially inhibiting enzyme activity or interfering with cellular pathways.
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Antimicrobial Activity: Preliminary studies suggest efficacy against various microbial strains.
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Anticancer Activity: Research indicates potential against cancer cell lines, though detailed mechanisms require further investigation.
Synthesis and Industrial Production
The synthesis of such compounds typically involves a multi-step process, including the formation of the benzimidazole core and the introduction of the furan and propenylidene groups. Industrial production would require optimizing reaction conditions and potentially using continuous flow reactors for efficiency.
Related Compounds and Structural Variations
Several compounds share structural similarities with N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide, including variations in substituents and functional groups.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[(E,2E)-3-(2-Furyl)-2-propenylidene]-2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide | Not specified | Contains chlorobenzyl group |
| N'-[3-(2-furyl)-2-methyl-2-propenylidene]-2-pyrazinecarbohydrazide | C13H12N4O2 | Pyrazine instead of benzimidazole |
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